1-(4-Bromo-2-methylphenyl)cyclobutanol
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Overview
Description
1-(4-Bromo-2-methylphenyl)cyclobutanol is an organic compound with the molecular formula C11H13BrO. It is a cyclobutanol derivative where a bromine atom and a methyl group are substituted on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylphenyl)cyclobutanol can be synthesized through the reaction of cyclobutanone with 5-bromo-2-iodotoluene. The reaction typically involves the use of a base and a palladium catalyst under controlled conditions to facilitate the coupling of the cyclobutanone with the aryl halide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methylphenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine atom
Major Products Formed:
Oxidation: Formation of 1-(4-Bromo-2-methylphenyl)cyclobutanone.
Reduction: Formation of 1-(4-Bromo-2-methylphenyl)cyclobutane.
Substitution: Formation of 1-(4-Azido-2-methylphenyl)cyclobutanol or 1-(4-Cyano-2-methylphenyl)cyclobutanol
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-methylphenyl)cyclobutanol exerts its effects involves interactions with specific molecular targets. The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1-(4-Chloro-2-methylphenyl)cyclobutanol
- 1-(4-Fluoro-2-methylphenyl)cyclobutanol
- 1-(4-Iodo-2-methylphenyl)cyclobutanol
Comparison: 1-(4-Bromo-2-methylphenyl)cyclobutanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-7-9(12)3-4-10(8)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYQOFLNTSXVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2(CCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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